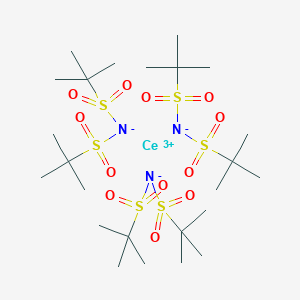

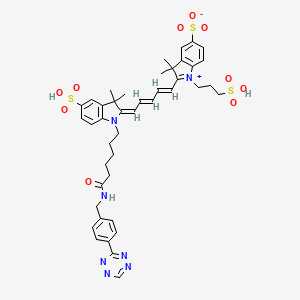

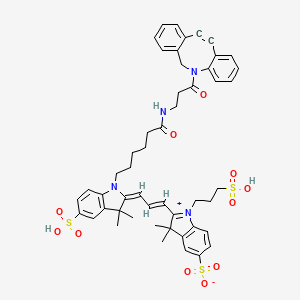

![molecular formula C37H45N3O10S3 B6292524 2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate CAS No. 2055138-90-2](/img/structure/B6292524.png)

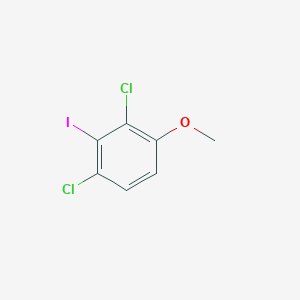

2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

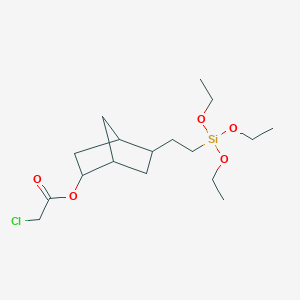

2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including sulfonate, indolium, and alkyne groups

Aplicaciones Científicas De Investigación

2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate has several scientific research applications:

Mecanismo De Acción

Target of Action

Trisulfo-Cy5-Alkyne, also known as Cy5 alkyne, is a near-infrared (NIR) fluorescent dye . It is primarily used as a click chemistry reagent . The compound is equipped with an azide group, which is the primary target of its action .

Mode of Action

Trisulfo-Cy5-Alkyne interacts with its target, the azide group, through copper-catalyzed Click Chemistry reactions . This interaction allows the compound to participate in the formation of a larger molecule through a triazole ring, a process that is highly reliable and selective .

Pharmacokinetics

Its solubility in water, dmso, dmf, and dcm may influence its bioavailability and distribution in the body.

Result of Action

As a result of its action, Trisulfo-Cy5-Alkyne enables the synthesis of larger molecules through Click Chemistry reactions . Given its properties as a NIR fluorescent dye , it likely contributes to the visualization and tracking of these molecules in biological systems.

Safety and Hazards

Cy5 alkyne is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

While specific future directions for Cy5 alkyne are not mentioned in the sources, the use of cyanine dyes like Cy5 in biological and chemical research is expected to continue due to their valuable properties such as high brightness, chemical stability, and sensitivity to their environment . Further studies could explore new applications and improve the understanding of the sequence-dependent fluorescence of cyanine dyes .

Relevant Papers

One relevant paper is “Sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single‐stranded DNA” published in PLOS ONE . This paper comprehensively maps the sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ‐fluorescently labeled single‐stranded DNA . Another paper titled “highly fluorescent DNA toolkit: synthesis and properties of …” discusses the synthesis of Cy5 alkyne .

Análisis Bioquímico

Biochemical Properties

Trisulfo-Cy5-Alkyne plays a significant role in biochemical reactions due to its azide group . It can participate in copper-catalyzed Click Chemistry reactions . This property allows Trisulfo-Cy5-Alkyne to interact with a variety of biomolecules, including enzymes and proteins, through these reactions .

Cellular Effects

The effects of Trisulfo-Cy5-Alkyne on cells and cellular processes are primarily due to its role as a near-infrared (NIR) fluorescent dye . It can influence cell function by enabling the visualization of cellular structures and processes .

Molecular Mechanism

At the molecular level, Trisulfo-Cy5-Alkyne exerts its effects through its participation in Click Chemistry reactions . These reactions can result in binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

Trisulfo-Cy5-Alkyne is involved in metabolic pathways through its participation in Click Chemistry reactions

Transport and Distribution

The transport and distribution of Trisulfo-Cy5-Alkyne within cells and tissues are likely influenced by its chemical properties and the nature of the Click Chemistry reactions it participates in

Subcellular Localization

The subcellular localization of Trisulfo-Cy5-Alkyne and its effects on activity or function are likely influenced by its chemical properties and the nature of the Click Chemistry reactions it participates in

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate groups, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Comparación Con Compuestos Similares

Similar Compounds

Dichloroaniline: Aniline derivatives with chlorine substitutions.

Heparinoid: Compounds with structures similar to heparin, found in marine organisms.

Uniqueness

2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Propiedades

IUPAC Name |

2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45N3O10S3/c1-6-21-38-35(41)16-11-8-12-22-39-31-19-17-27(52(45,46)47)25-29(31)36(2,3)33(39)14-9-7-10-15-34-37(4,5)30-26-28(53(48,49)50)18-20-32(30)40(34)23-13-24-51(42,43)44/h1,7,9-10,14-15,17-20,25-26H,8,11-13,16,21-24H2,2-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRNQQAUDARDNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45N3O10S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate](/img/structure/B6292529.png)